N'-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
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Overview
Description
N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core substituted with chlorobenzylidene and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can be scaled up by using larger reaction vessels and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzylidene oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Analytical Chemistry: It can serve as a reagent in analytical methods for the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorobenzylidene and chlorobenzyl groups can enhance the compound’s binding affinity to specific receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Chlorobenzylidene)-4-hydroxybenzohydrazide
- N’-(4-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-Chlorobenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-Chlorobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both 2-chlorobenzylidene and 4-chlorobenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
393801-50-8 |
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Molecular Formula |
C21H16Cl2N2O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-9-5-15(6-10-18)14-27-19-11-7-16(8-12-19)21(26)25-24-13-17-3-1-2-4-20(17)23/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
KEJFUYBDVPHSES-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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